
tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate: is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.1935 g/mol It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the bromination of 3,4-dihydroquinoxaline followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .
Industry: In industry, this compound can be used in the production of materials with specific properties. For example, it may be used in the synthesis of polymers or other materials with desired chemical and physical characteristics .
Wirkmechanismus
The mechanism of action of tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific applicationThe exact pathways involved would depend on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate
- tert-Butyl 5-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate
- tert-Butyl 5-iodo-3,4-dihydroquinoxaline-1(2H)-carboxylate
Comparison: Compared to these similar compounds, tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate may exhibit different reactivity and properties due to the presence of the bromine atom. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s chemical behavior and interactions .
Eigenschaften
Molekularformel |
C13H17BrN2O2 |
|---|---|
Molekulargewicht |
313.19 g/mol |
IUPAC-Name |
tert-butyl 5-bromo-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-8-7-15-11-9(14)5-4-6-10(11)16/h4-6,15H,7-8H2,1-3H3 |
InChI-Schlüssel |
HNNGMRMIFPPBLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


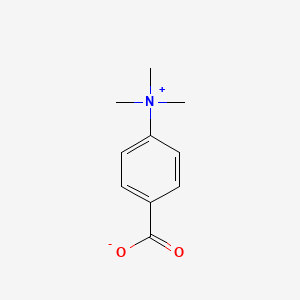
![2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2-methylaminoacetyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(3H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13891580.png)
![4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethyl-1H-Indole-1-carboxamide](/img/structure/B13891588.png)

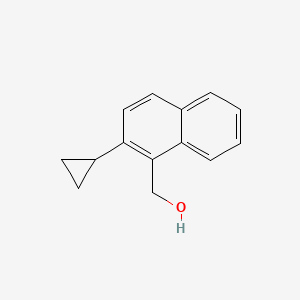
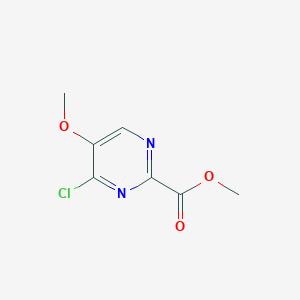

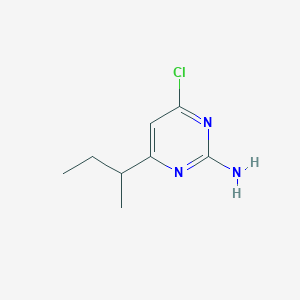
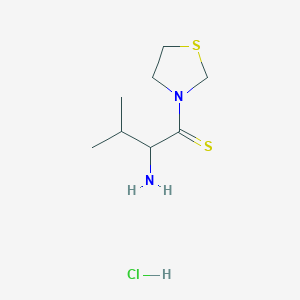
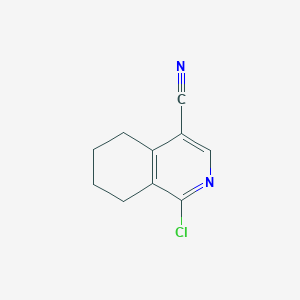
![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)
![4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891645.png)
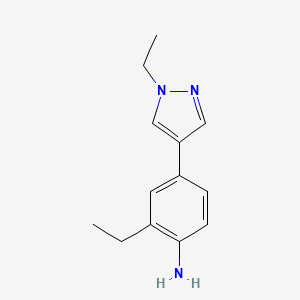
![7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13891650.png)
